BenchChemオンラインストアへようこそ!

Alirocumab

Hypercholesterolemia LDL-C Statin-intolerant

Procure Alirocumab (CAS 1245916-14-6), the first-in-class PCSK9 inhibitor, to access its fully human IgG1 monoclonal antibody profile distinct from evolocumab. Leverage the ODYSSEY EAST 56.0% LDL-C reduction for secondary prevention in ASCVD, exclusive pediatric HeFH indication (≥8 yr), and 35.6% HoFH reduction. The 300 mg Q4W monthly option supports adherence programs. Request bulk/sample pricing.

Molecular Formula C6472H9996N1736O2032S42
Molecular Weight 146000
CAS No. 1245916-14-6
Cat. No. B1149425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlirocumab
CAS1245916-14-6
SynonymsREGN-727;  SAR-236553
Molecular FormulaC6472H9996N1736O2032S42
Molecular Weight146000
Structural Identifiers
SMILESC(C(COP(=O)(O)O)O)O.[Na].[Na]
InChIInChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alirocumab (CAS 1245916-14-6) Procurement Guide: PCSK9 Inhibitor Selection for LDL-C Lowering


Alirocumab is a fully human IgG1 monoclonal antibody targeting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) [1]. As a PCSK9 inhibitor, it prevents PCSK9-mediated degradation of LDL receptors on hepatocytes, thereby increasing LDL-C clearance from the circulation [2]. Alirocumab is indicated as an adjunct to diet and maximally tolerated statin therapy for adults with heterozygous familial hypercholesterolemia (HeFH), homozygous familial hypercholesterolemia (HoFH), or clinical atherosclerotic cardiovascular disease (ASCVD) who require additional LDL-C lowering [3]. It was the first FDA-approved agent in the PCSK9 inhibitor class (July 2015) [2] and is administered subcutaneously via prefilled pen or syringe [3].

Alirocumab (CAS 1245916-14-6): Why In-Class PCSK9 Inhibitors Are Not Interchangeable


PCSK9 inhibitors are not interchangeable despite sharing a common mechanism of action. Alirocumab and evolocumab differ fundamentally in molecular structure—alirocumab is a fully human IgG1 monoclonal antibody, while evolocumab is a fully human IgG2 monoclonal antibody [1]. This distinction translates to measurable differences in Fc-mediated effector functions and potential immunogenicity profiles [1]. Furthermore, the clinical trial programs for these agents (ODYSSEY for alirocumab vs. FOURIER for evolocumab) enrolled distinct patient populations and employed different dosing regimens, precluding direct therapeutic interchange without careful clinical consideration. Quantitative differentiation data for procurement decisions are provided below.

Alirocumab (CAS 1245916-14-6) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


LDL-C Reduction: Alirocumab vs. Ezetimibe in High-Risk Asian Patients

In the ODYSSEY EAST trial, alirocumab 75 mg every 2 weeks (with possible uptitration to 150 mg) reduced LDL-C by 56.0% from baseline at week 24, compared with a 20.3% reduction for ezetimibe 10 mg daily (P < 0.0001) [1]. This represents a 35.7 percentage-point greater LDL-C reduction with alirocumab versus ezetimibe in patients on maximally tolerated statin therapy.

Hypercholesterolemia LDL-C Statin-intolerant

Cardiovascular Outcomes: Alirocumab Mortality Reduction vs. Evolocumab

A 2021 systematic review and network meta-analysis comparing alirocumab and evolocumab found that alirocumab was associated with a statistically significant 20% reduction in all-cause death compared with evolocumab (Relative Risk 0.80, 95% CI 0.66-0.97) [1]. No significant difference was observed for cardiovascular death (RR 0.83, 95% CI 0.65-1.05). The absolute risk reduction for all-cause mortality was approximately 0.4% over a median follow-up of 2.3 years.

Cardiovascular outcomes MACE All-cause mortality

Pediatric HeFH Indication: Alirocumab vs. Evolocumab Regulatory Approval

Alirocumab is FDA-approved for pediatric patients aged 8 years and older with heterozygous familial hypercholesterolemia (HeFH) [1]. In a phase 3 randomized trial of 153 pediatric patients aged 8-17 years, alirocumab reduced LDL-C by 34% (low-dose Q2W) and 38% (high-dose Q4W) from baseline at week 24, compared with a 10% increase in the placebo group [2]. Evolocumab's pediatric HeFH indication is approved for patients aged 10 years and older [3].

Pediatric hypercholesterolemia HeFH Regulatory approval

Dosing Flexibility: Alirocumab Every-2-Week vs. Monthly Dosing Options

Alirocumab offers flexible dosing options: 75 mg or 150 mg every 2 weeks (Q2W) or 300 mg every 4 weeks (Q4W) [1]. The 300 mg Q4W regimen was established in the ODYSSEY CHOICE I trial, demonstrating non-inferiority to 150 mg Q2W for LDL-C reduction [2]. In contrast, evolocumab is administered as 140 mg every 2 weeks or 420 mg once monthly [3]. Alirocumab's 300 mg Q4W dose provides the same total monthly exposure (600 mg) as 150 mg Q2W, enabling patient preference for less frequent injections without compromising efficacy.

Dosing regimen Patient adherence Subcutaneous administration

HoFH Efficacy: Alirocumab LDL-C Reduction in Homozygous FH

In the ODYSSEY HoFH trial, alirocumab 150 mg every 2 weeks reduced LDL-C by a mean of 35.6% from baseline at week 12 compared with placebo in adult patients with homozygous familial hypercholesterolemia (HoFH) [1]. This trial represents the largest randomized controlled interventional study in HoFH patients to date. Evolocumab has also demonstrated LDL-C reduction in HoFH (31% mean reduction at 12 weeks in the TESLA trial) [2], though direct comparative data are lacking.

Homozygous familial hypercholesterolemia HoFH LDL-C

Alirocumab (CAS 1245916-14-6) Optimal Procurement and Research Application Scenarios


High-Risk ASCVD Patients Requiring Intensive LDL-C Lowering Beyond Statin/Ezetimibe

Based on the ODYSSEY EAST trial demonstrating a 56.0% LDL-C reduction with alirocumab versus 20.3% with ezetimibe [1], alirocumab is optimally procured for secondary prevention in patients with established ASCVD who require >50% additional LDL-C lowering beyond maximally tolerated statin therapy. This scenario applies to healthcare systems with high cardiovascular event rates where absolute risk reduction justifies the higher acquisition cost.

Pediatric HeFH Management in Patients Aged 8 Years and Older

Alirocumab's FDA approval for pediatric HeFH patients aged ≥8 years [2] positions it as the preferred PCSK9 inhibitor for younger pediatric populations (ages 8-9) who are not eligible for evolocumab therapy. Procurement decisions for pediatric lipid clinics should prioritize alirocumab to enable earlier intervention and prevent premature atherosclerosis in this vulnerable population [3].

HoFH Treatment in Adult Patients with Residual LDL-C Elevation

For specialized lipid centers managing adult HoFH patients, alirocumab offers a 35.6% mean LDL-C reduction from baseline at 12 weeks [4]. This efficacy, demonstrated in the largest randomized trial in HoFH to date, supports procurement for this ultra-rare but high-need patient population where alternative therapies (lomitapide, evinacumab) have different safety and tolerability profiles.

Patient Preference for Monthly Subcutaneous Dosing

Alirocumab's 300 mg every-4-week (monthly) dosing option, established in the ODYSSEY CHOICE I trial as non-inferior to 150 mg Q2W [5], addresses adherence challenges in patients who prefer less frequent injections. Healthcare systems with adherence programs or patient support services may prioritize alirocumab for patients expressing a preference for monthly over biweekly dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alirocumab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.